N-[(2,4-dimethylphenyl)sulfonyl]-3-phenyl-beta-alanine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4-dimethylphenyl)sulfonyl]-3-phenyl-beta-alanine typically involves the reaction of 2,4-dimethylphenylsulfonyl chloride with 3-phenylpropanoic acid in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that the synthesis follows similar routes as described above, with optimizations for scale-up and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-[(2,4-dimethylphenyl)sulfonyl]-3-phenyl-beta-alanine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(2,4-dimethylphenyl)sulfonyl]-3-phenyl-beta-alanine is used in a variety of scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In proteomics research to study protein interactions and functions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(2,4-dimethylphenyl)sulfonyl]-3-phenyl-beta-alanine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function or altering their activity. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
3-{[(2,4-Dimethylphenyl)sulfonyl]amino}propanoic acid: A similar compound with a shorter carbon chain.
3-{[(2,4-Dimethylphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoic acid: A derivative with a methyl group on the phenyl ring.
Uniqueness
N-[(2,4-dimethylphenyl)sulfonyl]-3-phenyl-beta-alanine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sulfonyl group provides strong interactions with proteins, making it valuable in proteomics research .
Properties
Molecular Formula |
C17H19NO4S |
---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
3-[(2,4-dimethylphenyl)sulfonylamino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C17H19NO4S/c1-12-8-9-16(13(2)10-12)23(21,22)18-15(11-17(19)20)14-6-4-3-5-7-14/h3-10,15,18H,11H2,1-2H3,(H,19,20) |
InChI Key |
MCPGDJAYKWIXBN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC(CC(=O)O)C2=CC=CC=C2)C |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC(CC(=O)O)C2=CC=CC=C2)C |
Origin of Product |
United States |
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